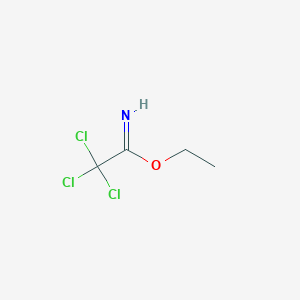
2,2,2-三氯乙酰亚胺乙酯
描述
Ethyl 2,2,2-trichloroacetimidate is an organic compound with the molecular formula CCl3C(=NH)OC2H5. It is commonly used in chemical synthesis, particularly in the formation of esters. The compound is characterized by its high reactivity due to the presence of the trichloroacetimidate group, making it a valuable reagent in organic chemistry .
科学研究应用
Ethyl 2,2,2-trichloroacetimidate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent for esterification and amidation reactions.
Biology: Utilized in the modification of biomolecules, such as the formation of ester-linked conjugates.
Medicine: Investigated for its potential in drug synthesis and modification of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
The primary target of Ethyl 2,2,2-trichloroacetimidate is carboxylic acid substrates . The compound interacts with these substrates to facilitate the formation of esters .
Mode of Action
Ethyl 2,2,2-trichloroacetimidate acts as an effective reagent for the formation of esters . A deuterium labeling study indicated that a β-silyl carbocation intermediate is involved in the transformation .
Biochemical Pathways
The action of Ethyl 2,2,2-trichloroacetimidate primarily affects the ester formation pathway . The compound facilitates the formation of esters from carboxylic acid substrates, impacting downstream reactions that rely on these esters .
Pharmacokinetics
The compound’s effectiveness as a reagent suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to interact efficiently with carboxylic acid substrates .
Result of Action
The primary molecular effect of Ethyl 2,2,2-trichloroacetimidate’s action is the formation of esters from carboxylic acid substrates . This can have various downstream cellular effects depending on the specific esters formed and their roles in cellular processes .
Action Environment
The action of Ethyl 2,2,2-trichloroacetimidate is influenced by the acidity of its environment . Specifically, the compound is able to promote ester formation without an additive because the carboxylic acid substrate is acidic enough to facilitate this process
生化分析
Biochemical Properties
Ethyl 2,2,2-trichloroacetimidate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with carboxylic acids to form esters without the need for an exogenous promoter or catalyst. The interaction involves the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation from the nearby silicon-carbon bond . This compound is also known to interact with various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles .
Cellular Effects
Ethyl 2,2,2-trichloroacetimidate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable intermediates allows it to participate in reactions that modify cellular components, potentially leading to changes in cell function . Detailed studies on its specific effects on different cell types are limited.
Molecular Mechanism
The molecular mechanism of action of ethyl 2,2,2-trichloroacetimidate involves the formation of a β-silyl carbocation intermediate. This intermediate is formed through the protonation of the imidate, followed by the dissociation of trichloroacetamide . The β-silyl carbocation is highly stable due to hyperconjugation, allowing it to react with various nucleophiles. This mechanism enables the compound to act as an effective reagent in esterification reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2,2,2-trichloroacetimidate can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to heat or light . Long-term studies have shown that the compound maintains its reactivity over extended periods, although its efficiency in reactions may decrease slightly over time .
Metabolic Pathways
Ethyl 2,2,2-trichloroacetimidate is involved in metabolic pathways that include the formation of esters and other derivatives. The compound’s ability to form stable intermediates allows it to participate in various metabolic processes .
Transport and Distribution
It is known that the compound can interact with transporters and binding proteins that facilitate its movement within the cellular environment . Its localization and accumulation within specific cellular compartments may influence its activity and function .
Subcellular Localization
It is likely that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell may affect its reactivity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired imidate in high purity .
Industrial Production Methods: Industrial production of ethyl 2,2,2-trichloroacetimidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Ethyl 2,2,2-trichloroacetimidate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters .
Common Reagents and Conditions:
Alcohols: React with ethyl 2,2,2-trichloroacetimidate in the presence of a base to form esters.
Amines: React to form amides under mild conditions.
Thiols: React to form thioesters, often requiring a catalyst.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Thioesters: Formed from the reaction with thiols.
相似化合物的比较
- Methyl 2,2,2-trichloroacetimidate
- Benzyl 2,2,2-trichloroacetimidate
- tert-Butyl 2,2,2-trichloroacetimidate
Comparison: Ethyl 2,2,2-trichloroacetimidate is unique due to its ethyl group, which provides different reactivity and solubility properties compared to its methyl, benzyl, and tert-butyl counterparts. The choice of imidate often depends on the specific requirements of the reaction, such as the desired product’s stability and the reaction conditions .
属性
IUPAC Name |
ethyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSSZRPXOBWRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408547 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23213-96-9 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate facilitate esterification reactions without requiring additional catalysts?
A1: The research paper highlights that 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate effectively acts as a reagent for esterification reactions. Unlike traditional methods, it doesn't require external promoters or catalysts. This is because the carboxylic acid substrate itself possesses sufficient acidity to drive the esterification process forward without the need for any additives . This unique characteristic simplifies the reaction procedure and offers advantages in synthesizing 2-trimethylsilylethyl esters.
Q2: What is the mechanistic role of a β-silyl carbocation in esterification reactions involving 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate?
A2: The study employed deuterium labeling to investigate the reaction mechanism. The results indicate the formation of a β-silyl carbocation intermediate during the esterification process . This carbocation plays a crucial role in facilitating the reaction and ultimately leading to the formation of the desired 2-trimethylsilylethyl ester product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















